2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile
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Overview
Description
2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile is an organic compound that features a benzylamino group, a hydroxyl group, and a phenyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile typically involves the reaction of benzylamine with a suitable precursor, such as a nitrile or an aldehyde. One common method is the reductive amination of benzaldehyde with benzylamine, followed by cyanation to introduce the nitrile group. The reaction conditions often involve the use of reducing agents like sodium borohydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of benzylidene derivatives
Reduction: Formation of primary amines
Substitution: Formation of various substituted benzylamines
Scientific Research Applications
2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-Alzheimer’s activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3-hydroxy-3-phenylpropanenitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or interact with receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share a similar structure but differ in the length and substitution of the alkyl chain.
Benzylamine derivatives: Compounds with variations in the substituents on the benzylamine group.
Properties
CAS No. |
64399-69-5 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(benzylamino)-3-hydroxy-3-phenylpropanenitrile |
InChI |
InChI=1S/C16H16N2O/c17-11-15(16(19)14-9-5-2-6-10-14)18-12-13-7-3-1-4-8-13/h1-10,15-16,18-19H,12H2 |
InChI Key |
CIMNMGSTJUNKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C#N)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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